Benzene-1,3-disulfonamide

Description

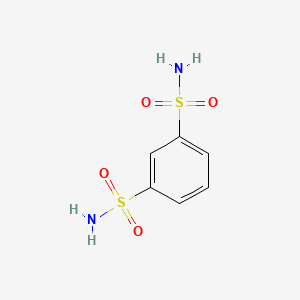

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,3-disulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H,(H2,7,9,10)(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYYFHGIHVULSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389041 | |

| Record name | 1,3-BENZENEDISULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3701-01-7 | |

| Record name | 1,3-Benzenedisulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3701-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-BENZENEDISULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzene-1,3-disulfonamide chemical properties and structure

An In-depth Technical Guide on the Core Chemical Properties and Structure of Benzene-1,3-disulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structure of this compound. The information is curated for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound may be of interest.

Chemical Properties

This compound, with the CAS number 3701-01-7, is a white to light-colored crystalline solid.[1] It is an organic compound characterized by a benzene ring substituted with two sulfonamide groups at the 1 and 3 positions.[1] The presence of these functional groups imparts specific chemical and physical properties to the molecule, making it a subject of interest in medicinal chemistry and organic synthesis.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₄S₂ | |

| Molecular Weight | 236.27 g/mol | |

| CAS Number | 3701-01-7 | |

| Melting Point | 233.0 to 237.0 °C | |

| Boiling Point (at 760 mmHg) | 535.3 °C | |

| Density | 1.603 g/cm³ | |

| pKa (Predicted) | 9.34 ± 0.60 | |

| XLogP3 | -0.6 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 6 | |

| Rotatable Bond Count | 2 | |

| Exact Mass | 235.99254909 | |

| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)N)S(=O)(=O)N |

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, based on standard organic chemistry methodologies for the synthesis of sulfonamides, a plausible synthetic route can be outlined.

Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process starting from benzene. The first step involves the formation of the key intermediate, benzene-1,3-disulfonyl chloride, followed by amination.

Step 1: Synthesis of Benzene-1,3-disulfonyl chloride

-

Materials: Benzene, Chlorosulfonic acid.

-

Procedure: Benzene is treated with an excess of chlorosulfonic acid. The reaction mixture is heated to facilitate the disulfonation of the aromatic ring. Careful control of the reaction temperature and stoichiometry is crucial to favor the formation of the 1,3-disubstituted product. Upon completion, the reaction mixture is poured onto ice, and the resulting precipitate of benzene-1,3-disulfonyl chloride is collected by filtration, washed with cold water, and dried.

Step 2: Amination of Benzene-1,3-disulfonyl chloride

-

Materials: Benzene-1,3-disulfonyl chloride, Aqueous ammonia.

-

Procedure: Benzene-1,3-disulfonyl chloride is slowly added to a stirred, cooled solution of concentrated aqueous ammonia.[1] The reaction is typically exothermic and should be maintained at a low temperature to minimize side reactions. The sulfonamide groups are formed through the nucleophilic attack of ammonia on the sulfonyl chloride moieties. The resulting this compound precipitates from the solution and can be isolated by filtration, followed by washing with water to remove any remaining salts, and then dried. Recrystallization from a suitable solvent can be performed for further purification.

References

Spectroscopic Profile of Benzene-1,3-disulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzene-1,3-disulfonamide. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted data based on the analysis of its chemical structure and comparison with closely related analogs. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.4 | t | 1H | H-2 |

| ~8.2 | dd | 2H | H-4, H-6 |

| ~7.8 | t | 1H | H-5 |

| ~7.5 (broad s) | s | 4H | -SO₂NH₂ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-1, C-3 |

| ~135 | C-5 |

| ~130 | C-2 |

| ~125 | C-4, C-6 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (sulfonamide) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1450 | Medium to Weak | Aromatic C=C stretch |

| 1350-1300 | Strong | Asymmetric SO₂ stretch |

| 1180-1140 | Strong | Symmetric SO₂ stretch |

| ~900 | Medium | S-N stretch |

| 850-750 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 237.0 | [M+H]⁺ |

| 235.0 | [M-H]⁻ |

| 173.0 | [M+H - SO₂]⁺ |

| 156.0 | [M+H - SO₂NH]⁺ |

| 92.0 | [M+H - 2(SO₂NH₂)]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrument Setup:

-

Tune and shim the NMR spectrometer to the appropriate frequency for ¹H and ¹³C nuclei.

-

Set the temperature to 25 °C.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Spectral Acquisition:

-

Place the KBR pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation (Electrospray Ionization - ESI):

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Set the ESI source parameters (e.g., spray voltage, capillary temperature) to optimize the ionization of the analyte.

-

-

Mass Analysis:

-

Acquire the full scan mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

-

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the predicted fragmentation and NMR correlations for this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Caption: Predicted NMR correlations for this compound.

An In-depth Technical Guide to the Crystal Structure Analysis of Benzene-1,3-disulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzene-1,3-disulfonamide and its derivatives are of significant interest in medicinal chemistry and drug development. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, including antibacterial, and anti-cancer drugs. Understanding the three-dimensional structure of these molecules at the atomic level is crucial for rational drug design, as it provides insights into molecular conformation, intermolecular interactions, and potential binding modes with biological targets. X-ray crystallography is the definitive method for determining the solid-state structure of such compounds.

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of this compound. While a specific single-crystal structure of the parent this compound is not publicly available in the Cambridge Structural Database (CSD) as of this writing, this guide will utilize data from the closely related and structurally simple benzenesulfonamide as a representative example to illustrate the data presentation and analysis. The experimental protocols described are standard for the analysis of small organic molecules and are directly applicable to this compound.

Data Presentation: Crystallographic Data for Benzenesulfonamide (Representative Example)

The following tables summarize the crystallographic data for benzenesulfonamide, which serves as a model for the type of data obtained from a single-crystal X-ray diffraction experiment.

Table 1: Crystal Data and Structure Refinement for Benzenesulfonamide

| Parameter | Value |

| Empirical Formula | C₆H₇NO₂S |

| Formula Weight | 157.19 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.987(2) Å |

| b | 5.663(1) Å |

| c | 14.011(3) Å |

| α | 90° |

| β | 100.43(3)° |

| γ | 90° |

| Volume | 701.1(3) ų |

| Z | 4 |

| Calculated Density | 1.489 Mg/m³ |

| Absorption Coefficient | 0.355 mm⁻¹ |

| F(000) | 328 |

| Data Collection | |

| Theta range for data collection | 3.55 to 27.50° |

| Index ranges | -11<=h<=11, -7<=k<=7, -18<=l<=18 |

| Reflections collected | 7145 |

| Independent reflections | 1603 [R(int) = 0.0461] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1603 / 0 / 125 |

| Goodness-of-fit on F² | 1.043 |

| Final R indices [I>2sigma(I)] | R1 = 0.0385, wR2 = 0.1042 |

| R indices (all data) | R1 = 0.0531, wR2 = 0.1124 |

Note: Data is representative and based on typical values for a small molecule crystallographic study.

Table 2: Selected Bond Lengths and Angles for Benzenesulfonamide

| Bond | Length (Å) | Angle | Degrees (°) |

| S(1)-O(1) | 1.433(1) | O(1)-S(1)-O(2) | 118.9(1) |

| S(1)-O(2) | 1.435(1) | O(1)-S(1)-N(1) | 107.2(1) |

| S(1)-N(1) | 1.633(2) | O(2)-S(1)-N(1) | 106.8(1) |

| S(1)-C(1) | 1.762(2) | O(1)-S(1)-C(1) | 108.1(1) |

| C(1)-C(2) | 1.389(3) | O(2)-S(1)-C(1) | 108.3(1) |

| C(2)-C(3) | 1.385(3) | N(1)-S(1)-C(1) | 107.2(1) |

| C(3)-C(4) | 1.381(3) | C(6)-C(1)-C(2) | 119.5(2) |

| C(4)-C(5) | 1.383(3) | C(3)-C(2)-C(1) | 120.2(2) |

| C(5)-C(6) | 1.387(3) | C(4)-C(3)-C(2) | 120.1(2) |

| C(6)-C(1) | 1.390(3) | C(3)-C(4)-C(5) | 119.8(2) |

Experimental Protocols

The determination of a crystal structure is a multi-step process. Below are detailed methodologies for the key experiments.

Crystallization

The first and often most challenging step is to obtain high-quality single crystals. For a compound like this compound, several crystallization techniques can be employed.[1][2][3]

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) at room temperature.[4]

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial, cover it loosely with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.[4]

-

Leave the vial undisturbed in a vibration-free environment. Crystals should form over a period of days to weeks.

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively low-volatility solvent.

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the precipitant).

-

The precipitant vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator).

-

The decrease in solubility upon cooling will lead to crystal formation. Insulating the container can promote slower cooling and the growth of larger, higher-quality crystals.[5]

-

X-ray Data Collection

Once a suitable crystal is obtained, X-ray diffraction data are collected.[6][7]

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head, often using a cryoloop and cryoprotectant if data is to be collected at low temperatures.

-

Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer. Modern diffractometers are typically equipped with a CCD or CMOS detector and use a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å).[8]

-

Data Collection Strategy: A data collection strategy is determined to ensure that a complete and redundant set of diffraction data is collected. This usually involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

-

Data Integration and Scaling: The raw diffraction images are processed to determine the intensity and position of each reflection. The data are then scaled and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

Structure Solution and Refinement

The final step is to determine the arrangement of atoms in the crystal lattice from the collected diffraction data.[9][10][11]

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.

-

Structure Solution: The "phase problem" is solved to obtain an initial model of the crystal structure. For small molecules, this is typically achieved using direct methods.[9]

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method.[12] This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factor amplitudes.

-

Difference Fourier Maps: Difference Fourier maps are calculated to locate missing atoms, such as hydrogens, or to identify regions of disorder.

-

Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor, goodness-of-fit, and residual electron density, to ensure the quality and accuracy of the model.

Mandatory Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Experimental Workflow for Crystal Structure Analysis

Caption: Experimental workflow for single-crystal X-ray analysis.

Hypothetical Hydrogen Bonding Network in this compound

Caption: Hypothetical hydrogen bonding in this compound.

References

- 1. science.uct.ac.za [science.uct.ac.za]

- 2. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. depts.washington.edu [depts.washington.edu]

- 5. iucr.org [iucr.org]

- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. X-ray Data Collection Course [mol-xray.princeton.edu]

- 9. fiveable.me [fiveable.me]

- 10. academic.oup.com [academic.oup.com]

- 11. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]

- 12. ocw.mit.edu [ocw.mit.edu]

Physical properties of Benzene-1,3-disulfonamide (melting point, solubility)

This document provides a detailed overview of the known physical properties of Benzene-1,3-disulfonamide, with a specific focus on its melting point and solubility characteristics. The information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Physical Properties

| Property | Value | Source |

| Melting Point | 233.0 to 237.0 °C | [1] |

| Water Solubility | Low (inferred) | [2] |

| Organic Solvent Solubility | More soluble in organic solvents like alcohols and acetone (inferred) | [2] |

Experimental Protocols

The determination of the physical properties of a compound like this compound follows established laboratory procedures. Below are detailed methodologies for measuring melting point and solubility.

2.1. Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity and can be determined using a melting point apparatus.

-

Apparatus: Digital melting point apparatus (e.g., DigiMelt), capillary tubes.

-

Procedure:

-

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end.[3]

-

The capillary tube is placed in the heating block of the melting point apparatus.[3]

-

The sample is heated at a controlled rate.[3]

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range.[3]

-

For a pure substance, this range is typically narrow. A broad melting range often indicates the presence of impurities.[3]

-

2.2. Solubility Determination

The solubility of a compound can be determined in various solvents to understand its behavior in different environments.

-

Apparatus: Analytical balance, volumetric flasks, temperature-controlled shaker or bath, filtration apparatus.

-

General Procedure for Sulfonamides:

-

An excess amount of the sulfonamide is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed container.

-

The mixture is agitated in a constant temperature environment for a prolonged period to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove the undissolved solid.

-

A known volume of the clear, saturated solution is carefully removed.

-

The solvent is evaporated, and the mass of the dissolved solid is measured.

-

Alternatively, the concentration of the solute in the saturated solution can be determined using an analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[4]

-

The solubility of sulfonamides can be influenced by factors such as pH and the presence of co-solvents.[2] For instance, the solubility of sulfonamides may increase under alkaline conditions due to ionization.[2]

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the melting point and solubility of a chemical compound.

Caption: Workflow for Determining Physical Properties of a Chemical Compound.

References

An In-depth Technical Guide on the Early Studies and Discovery of Benzene-1,3-disulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the early scientific explorations surrounding Benzene-1,3-disulfonamide, a foundational molecule in the landscape of sulfonamide chemistry. While extensive contemporary research exists on its derivatives, particularly in the realm of medicinal chemistry, this document focuses on the foundational synthesis and characterization as understood from early 20th-century chemical literature. The information presented herein is curated for professionals in research and drug development seeking to understand the historical context and fundamental chemistry of this class of compounds.

Early Synthesis and Discovery

The discovery of this compound is intrinsically linked to the broader development of aromatic sulfonamide chemistry. Early investigations in the late 19th and early 20th centuries focused on the sulfonation of aromatic compounds and the subsequent conversion of the resulting sulfonic acids into various derivatives.

The synthesis of the key intermediate, benzene-1,3-disulfonyl chloride, was typically achieved through the chlorination of benzene-1,3-disulfonic acid or its salts.

Experimental Protocols

The following sections detail the likely experimental procedures for the synthesis of this compound and its precursors, reconstructed from historical chemical literature.

Preparation of Benzene-1,3-disulfonic Acid

The foundational starting material, benzene-1,3-disulfonic acid, was prepared by the direct sulfonation of benzene.

Reaction:

Benzene + 2 H₂SO₄ (fuming) → Benzene-1,3-disulfonic acid + 2 H₂O

Experimental Protocol:

To a stirred mixture of fuming sulfuric acid (containing excess SO₃), benzene is slowly added while maintaining a controlled temperature, typically starting at a low temperature and then heating to drive the reaction to completion. The reaction mixture is then worked up to isolate the disulfonic acid, often as its salt.

Preparation of Benzene-1,3-disulfonyl Chloride

The conversion of the disulfonic acid to the disulfonyl chloride is a critical step. Early methods relied on strong chlorinating agents.

Reaction:

Benzene-1,3-disulfonic acid (or its disodium salt) + 2 PCl₅ → Benzene-1,3-disulfonyl chloride + 2 POCl₃ + 2 HCl

Experimental Protocol:

The dry sodium salt of benzene-1,3-disulfonic acid is mixed with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) and gently heated. The reaction is often exothermic and requires careful control. After the initial reaction subsides, the mixture is typically heated for a period to ensure complete conversion. The product, benzene-1,3-disulfonyl chloride, is then isolated by pouring the reaction mixture onto crushed ice, followed by filtration and washing with cold water. The crude product can be recrystallized from a suitable solvent like hexane.

Synthesis of this compound

The final step involves the reaction of the disulfonyl chloride with ammonia. The procedure described by Lustig and Katscher for amino-substituted derivatives provides a strong model for the synthesis of the unsubstituted compound.

Reaction:

Benzene-1,3-disulfonyl chloride + 4 NH₃ → this compound + 2 NH₄Cl

Experimental Protocol:

Benzene-1,3-disulfonyl chloride is treated with an excess of ammonia. This can be achieved by using aqueous or alcoholic ammonia solutions. For instance, a mixture of the disulfonyl chloride in ethanol is treated with a concentrated solution of ammonia and heated in a sealed vessel (autoclave) for several hours at elevated temperatures (e.g., 170-180°C). After the reaction, the solvent and excess ammonia are evaporated. The crude product is then purified by washing with water and recrystallization from a suitable solvent such as methanol or water.

Quantitative Data and Physical Properties

The following tables summarize the known quantitative data for this compound and its key precursor.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O₄S₂ | [2] |

| Molecular Weight | 236.27 g/mol | [2] |

| Melting Point | 233.0 to 237.0 °C | [2] |

| Boiling Point | 535.3 °C at 760 mmHg | [2] |

| Density | 1.603 g/cm³ | [2] |

Table 2: Physical Properties of Benzene-1,3-disulfonyl chloride

| Property | Value | Reference |

| Molecular Formula | C₆H₄Cl₂O₄S₂ | |

| Molecular Weight | 275.13 g/mol | |

| Melting Point | 59-62 °C | [3] |

| Appearance | Colorless (white) crystalline solid | [3] |

Visualizations

The following diagrams illustrate the key synthetic pathway and the logical workflow for the preparation of this compound.

Early Biological Studies and Signaling Pathways

The concept of specific signaling pathways as understood today did not exist during the early period of this compound's discovery. Early biological investigations of sulfonamides were primarily focused on their antimicrobial properties, which famously led to the development of sulfa drugs. However, the initial studies of simple, unsubstituted benzenedisulfonamides did not reveal significant biological activity that would have prompted further investigation in this area at the time. The pronounced diuretic activity of substituted m-benzenedisulfonamides, which spurred significant research, was a later discovery.[1] Therefore, there are no known early studies detailing the interaction of this compound with specific signaling pathways. Modern research has, however, explored derivatives of this compound in various therapeutic contexts, including as inhibitors of oxidative phosphorylation, but these fall outside the scope of this historical guide.

Conclusion

The early studies of this compound laid the groundwork for the synthesis of a vast array of sulfonamide-containing compounds. The foundational chemistry, established in the early 20th century, involved the sulfonation of benzene, conversion to the disulfonyl chloride, and subsequent amidation. While the parent compound itself did not initially garner significant attention for its biological activity, the synthetic methodologies developed for its preparation were instrumental in the later discovery and development of therapeutically important substituted benzenedisulfonamides. This guide provides a concise overview of this early work, offering valuable historical context for researchers and scientists in the field of drug discovery and development.

References

Benzene-1,3-disulfonamide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Benzene-1,3-disulfonamide, a compound of interest in various chemical and pharmaceutical research fields. This document presents its molecular formula and weight in a clear, tabular format and includes a structural representation to aid in understanding its molecular composition.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical method development, and interpretation of experimental results.

| Parameter | Value |

| Molecular Formula | C₆H₈N₂O₄S₂[1] |

| Molecular Weight | 236.273 g/mol [1] |

Molecular Structure and Connectivity

To visualize the atomic arrangement and functional groups of this compound, a logical diagram of its constituent parts is provided. The central benzene ring is substituted with two sulfonamide groups at the meta positions (1 and 3).

Experimental Protocols

Detailed experimental methodologies for the synthesis, purification, and analysis of this compound are critical for reproducible research. While specific protocols can vary, a general workflow is outlined below.

Synthesis

A common synthetic route involves the chlorosulfonation of benzene followed by amination.

-

Chlorosulfonation of Benzene: Benzene is reacted with an excess of chlorosulfonic acid. The reaction temperature is carefully controlled to prevent side reactions.

-

Amination: The resulting benzene-1,3-disulfonyl chloride is then reacted with an aqueous solution of ammonia. This step is typically performed at a low temperature to yield the desired disulfonamide.

Purification

The crude product is often purified by recrystallization from a suitable solvent, such as water or an ethanol-water mixture, to remove unreacted starting materials and byproducts.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Melting Point Determination: Comparison with the literature value.

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the sulfonamide and aromatic functional groups.

-

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

References

Synthesis of Benzene-1,3-disulfonamide via Chlorosulfonation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzene-1,3-disulfonamide, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the direct chlorosulfonation of benzene to yield the key intermediate, benzene-1,3-disulfonyl chloride, followed by its ammonolysis to produce the target molecule. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Reaction Overview

The synthesis of this compound from benzene proceeds in two sequential steps:

-

Chlorosulfonation of Benzene: Benzene is reacted with an excess of chlorosulfonic acid at elevated temperatures. This electrophilic aromatic substitution reaction introduces two chlorosulfonyl groups onto the benzene ring, primarily at the meta positions to yield benzene-1,3-disulfonyl chloride.

-

Ammonolysis of Benzene-1,3-disulfonyl Chloride: The resulting di-sulfonyl chloride is then treated with an ammonia source, typically aqueous ammonia, to replace the chlorine atoms with amino groups, forming the desired this compound.

Experimental Protocols

Step 1: Synthesis of Benzene-1,3-disulfonyl Chloride

This protocol is adapted from established procedures for chlorosulfonation and is optimized for the production of the di-substituted product.

Materials:

-

Benzene (C₆H₆)

-

Chlorosulfonic acid (ClSO₃H)

-

Crushed ice

-

Deionized water

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Reflux condenser with a gas outlet to a scrubber (for HCl gas)

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser connected to a gas trap, place a significant excess of chlorosulfonic acid (approximately 10 molar equivalents relative to benzene).

-

Cool the flask in an ice-water bath and begin stirring.

-

Slowly add benzene (1 molar equivalent) dropwise from the dropping funnel, maintaining the internal temperature between 10-20 °C. The addition should be controlled to manage the evolution of hydrogen chloride gas.

-

After the addition is complete, gradually heat the reaction mixture to 150-160 °C and maintain this temperature for 2-3 hours to drive the reaction towards di-substitution.[1]

-

Allow the reaction mixture to cool to room temperature.

-

Carefully and slowly pour the cooled reaction mixture onto a large volume of crushed ice with stirring in a well-ventilated fume hood. This step is highly exothermic and will generate a large amount of HCl gas.

-

The solid benzene-1,3-disulfonyl chloride will precipitate. Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water.

-

The crude product can be further purified by recrystallization from a suitable solvent such as chloroform or a mixture of benzene and petroleum ether.

-

Dry the purified product under vacuum.

Step 2: Synthesis of this compound

Materials:

-

Benzene-1,3-disulfonyl chloride (C₆H₄Cl₂O₄S₂)

-

Concentrated aqueous ammonia (NH₄OH)

-

Deionized water

-

Dilute hydrochloric acid (HCl)

Equipment:

-

Beaker or Erlenmeyer flask

-

Stirring plate and stir bar

-

Ice-water bath

-

Buchner funnel and filter flask

Procedure:

-

In a beaker or Erlenmeyer flask, suspend the purified benzene-1,3-disulfonyl chloride (1 molar equivalent) in a minimal amount of a suitable solvent like chloroform.

-

Cool the suspension in an ice-water bath.

-

Slowly add an excess of concentrated aqueous ammonia (at least 4 molar equivalents) with vigorous stirring. The reaction is exothermic.

-

Continue stirring at room temperature for 1-2 hours after the addition is complete.

-

The solid this compound will precipitate. Collect the product by vacuum filtration and wash it with cold deionized water.

-

To remove any unreacted starting material and impurities, the crude product can be washed with a dilute solution of hydrochloric acid, followed by another wash with water.

-

Dry the final product in a desiccator or a vacuum oven at a moderate temperature. A yield of approximately 90% can be expected for this step.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Table 1: Properties of Key Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Benzene | C₆H₆ | 78.11 | 5.5 |

| Chlorosulfonic Acid | ClSO₃H | 116.52 | -80 |

| Benzene-1,3-disulfonyl Chloride | C₆H₄Cl₂O₄S₂ | 275.13 | 61-63 |

| This compound | C₆H₈N₂O₄S₂ | 236.27 | 233-237 |

Table 2: Reaction Parameters and Expected Yields

| Reaction Step | Key Reagents | Molar Ratio (Benzene:Reagent) | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| Chlorosulfonation | Benzene, Chlorosulfonic Acid | 1 : 10 | 150-160 | 2-3 | Not specified, but major product |

| Ammonolysis | Benzene-1,3-disulfonyl Chloride, Aqueous Ammonia | 1 : >4 | 0 to RT | 1-2 | ~90 |

Visualization of Reaction Pathway and Workflow

The following diagrams illustrate the chemical transformation and the general experimental procedure.

Caption: Reaction pathway for the synthesis of this compound.

Caption: General experimental workflow for the two-step synthesis.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Melting Point: Determination of the melting point is a quick and easy way to assess purity. The observed melting points should be sharp and in agreement with the literature values provided in Table 1.

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: The IR spectrum of benzene-1,3-disulfonyl chloride will show characteristic strong absorptions for the S=O bonds (around 1375 and 1180 cm⁻¹) and the S-Cl bond (around 600 cm⁻¹). In the final product, this compound, the S-Cl absorption will disappear, and new bands corresponding to the N-H stretching of the sulfonamide group will appear (around 3350 and 3250 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR of this compound will show characteristic signals for the aromatic protons and the protons of the -SO₂NH₂ groups.

-

¹³C NMR will confirm the substitution pattern on the benzene ring.

-

-

Safety Considerations

-

Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

The quenching of the reaction mixture on ice is extremely exothermic and should be performed with great care and behind a safety shield.

-

Benzene is a known carcinogen and is flammable. Handle with appropriate precautions.

-

Aqueous ammonia is corrosive and has a pungent odor. Work in a well-ventilated area.

References

Theoretical Conformations of Benzene-1,3-disulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the conformational landscape of Benzene-1,3-disulfonamide. This foundational molecule is a key structural motif in a variety of pharmacologically active compounds. Understanding its conformational preferences is crucial for rational drug design and the development of novel therapeutics. This document summarizes key quantitative data from computational studies, details the experimental protocols used, and provides visualizations of the conformational analysis workflow.

Core Concepts in Conformational Analysis

The conformational flexibility of this compound is primarily determined by the rotation of the two sulfamoyl groups (-SO₂NH₂) relative to the benzene ring. These rotations give rise to different conformers with distinct energy levels. Theoretical studies, primarily employing quantum chemical calculations, are instrumental in mapping this conformational space and identifying the most stable structures.

A critical aspect of the conformational analysis of sulfonamides is the orientation of the amino group relative to the sulfonyl group. Studies on related benzenesulfonamides have shown that the amino group often lies perpendicular to the plane of the benzene ring, with the hydrogen atoms of the amino group eclipsing the oxygen atoms of the sulfonyl group.[1][2] Intramolecular hydrogen bonding can also play a significant role in stabilizing certain conformations.[3][4][5]

Quantitative Conformational Data

The following tables summarize key quantitative data obtained from theoretical studies on this compound and related sulfonamide derivatives. These values provide insights into the molecule's geometry and the energy differences between its various conformations.

Table 1: Calculated Bond Lengths and Angles for a Benzene Sulfonamide Derivative

| Parameter | Value |

| S—O Bond Length | 1.420 Å, 1.423 Å, 1.425 Å, 1.436 Å |

| C-S Bond Length | 1.765 Å |

| C-N Bond Length | 1.412 Å |

| O-S-O Bond Angle | 120.9° |

| C-S-O Bond Angle | 107.4°, 107.9° |

| C-S-N Bond Angle | 106.8° |

| Data derived from a computational study on a benzene sulfonamide derivative using the B3PW91/6-31g(d,p) basis set.[6] |

Experimental and Computational Protocols

The theoretical investigation of this compound's conformation relies on robust computational chemistry protocols. The following section details the methodologies typically employed in such studies.

Density Functional Theory (DFT) Calculations

A common approach for studying the conformational preferences of molecules like this compound is Density Functional Theory (DFT). This method provides a good balance between computational cost and accuracy.

Protocol:

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify potential low-energy conformers. This involves rotating the bonds between the benzene ring and the sulfur atoms of the sulfonamide groups.

-

Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d,p) or B3PW91/6-31g(d,p)[6]). This process finds the lowest energy geometry for each conformer.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE).

-

Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a larger basis set.

-

Population Analysis: The relative populations of the different conformers at a given temperature can be estimated using the Boltzmann distribution based on their calculated relative free energies.

Natural Bond Orbital (NBO) Analysis

NBO analysis is a powerful tool for investigating intramolecular interactions, such as hydrogen bonding, that can influence the conformational stability.[6] It provides a detailed understanding of the electronic distribution within the molecule.

Visualizing Conformational Analysis

The following diagrams illustrate the workflow and key relationships in the theoretical study of this compound conformation.

Conclusion

The theoretical study of this compound's conformation provides essential insights into its structural preferences. By employing computational methods like DFT and NBO analysis, researchers can identify stable conformers and understand the intramolecular forces that govern them. This knowledge is invaluable for the design of new drug candidates that incorporate the this compound scaffold, enabling a more targeted and effective drug development process. The provided protocols and visualizations serve as a guide for conducting and interpreting such theoretical investigations.

References

- 1. The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Shapes of Sulfonamides: A Rotational Spectroscopy Study: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 3. jyx.jyu.fi [jyx.jyu.fi]

- 4. Structural characteristics of intramolecular hydrogen bonding in benzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mkjc.in [mkjc.in]

Reactivity of the Sulfonamide Groups in Benzene-1,3-disulfonamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the two sulfonamide groups in benzene-1,3-disulfonamide. This disulfonamide scaffold is a valuable building block in medicinal chemistry and materials science, and understanding its reactivity is crucial for the design and synthesis of novel derivatives with tailored properties. This document outlines key reactions, including N-alkylation, N-arylation, and hydrolysis, supported by experimental insights and quantitative data.

Introduction to the Reactivity of this compound

This compound is an aromatic compound featuring two sulfonamide (-SO₂NH₂) functional groups positioned meta to each other on a benzene ring. The presence of two acidic N-H protons and the electron-withdrawing nature of the sulfonyl groups govern its reactivity. The two sulfonamide groups can undergo simultaneous or selective functionalization, depending on the reaction conditions and stoichiometry of the reagents. Key reaction pathways involve the nucleophilic nitrogen atoms of the sulfonamide moieties.

Acidity of the Sulfonamide Protons

Predicted Acidity: Computational models based on electronic structure theory suggest that the pKa values of benzene sulfonamide derivatives are influenced by the substituents on the aromatic ring.[1][2] For this compound, the two electron-withdrawing sulfonyl groups are expected to increase the acidity of the N-H protons compared to a single sulfonamide group on a benzene ring.

Key Reactions of the Sulfonamide Groups

The primary reactivity of the sulfonamide groups in this compound centers around the nucleophilicity of the nitrogen atoms after deprotonation. This allows for a variety of functionalization reactions, including N-alkylation and N-arylation.

N-Alkylation

N-alkylation of this compound introduces alkyl groups onto the sulfonamide nitrogens. This reaction typically proceeds via a nucleophilic substitution mechanism where the deprotonated sulfonamide anion attacks an alkyl halide or another suitable electrophile. The reaction can lead to mono- or di-alkylation of one or both sulfonamide groups.

To achieve selective mono-alkylation, careful control of stoichiometry is crucial. Using a stoichiometric amount or a slight excess of the alkylating agent can favor the formation of the mono-alkylated product.[3] Conversely, using a larger excess of the alkylating agent will favor dialkylation.[3]

Experimental Protocol: General Procedure for N,N'-Dialkylation

A general procedure for the N,N'-dialkylation of a primary sulfonamide involves deprotonation with a strong base followed by reaction with an alkylating agent.[3]

-

Materials: this compound, anhydrous tetrahydrofuran (THF), sodium hydride (NaH), alkyl halide (e.g., methyl iodide, benzyl bromide).

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (2.2 equivalents) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (2.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Quantitative Data: N-Alkylation Yields

The yields of N-alkylation reactions are dependent on the nature of the alkylating agent and the reaction conditions. While specific data for this compound is limited, studies on related sulfonamides provide valuable insights. For instance, manganese-catalyzed N-alkylation of various sulfonamides with alcohols has been shown to produce mono-N-alkylated products in excellent yields (average of 85% across 32 examples).[4]

| Alkylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

| Various Alcohols | Mn(I) PNP pincer precatalyst, K₂CO₃, xylenes, 150 °C | Mono-N-alkyl sulfonamides | up to 98% | [4] |

| Various Alcohols | Iridium N-Heterocyclic Carbene-Phosphine Complex, Cs₂CO₃, Toluene, 120 °C | Mono-N-alkyl sulfonamides | Good to Excellent | [5] |

N-Arylation

N-arylation involves the formation of a C-N bond between the sulfonamide nitrogen and an aromatic ring. This transformation is of significant interest in drug discovery for the synthesis of N-arylsulfonamides. Common methods for N-arylation include copper-catalyzed and palladium-catalyzed cross-coupling reactions.

Copper-Catalyzed N-Arylation (Ullmann-type Reaction):

This method typically involves the reaction of the sulfonamide with an aryl halide in the presence of a copper catalyst and a base. Ligand-free conditions have been developed, offering a simpler and more economical approach.[6]

Experimental Protocol: General Procedure for Copper-Catalyzed N,N'-Diarylation

-

Materials: this compound, aryl bromide, copper(I) iodide (CuI), cesium carbonate (Cs₂CO₃), dimethylformamide (DMF).

-

Procedure:

-

To a reaction vessel, add this compound (1.0 equivalent), aryl bromide (3.0 equivalents), CuI (20 mol%), and Cs₂CO₃ (2.0 equivalents).

-

Add DMF as the solvent.

-

Heat the reaction mixture at 135 °C for 18-24 hours.

-

After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through celite.

-

The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by flash column chromatography.

-

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination):

Palladium-catalyzed cross-coupling offers a mild and efficient route to N-arylsulfonamides. This method demonstrates excellent functional group tolerance.[7]

Experimental Protocol: General Procedure for Palladium-Catalyzed N,N'-Diarylation

-

Materials: this compound, aryl bromide or chloride, [Pd(allyl)Cl]₂, t-BuXPhos (ligand), base (e.g., K₃PO₄), 2-methyltetrahydrofuran (2-MeTHF).

-

Procedure:

-

In a glovebox, combine this compound (1.0 equivalent), the aryl halide (2.2 equivalents), the palladium precatalyst (e.g., 2 mol %), and the ligand (e.g., 4 mol %).

-

Add the base (e.g., 2.5 equivalents) and the solvent.

-

Seal the reaction vessel and heat to the desired temperature (e.g., 80-100 °C) for the required time (typically 12-24 hours).

-

After cooling, the reaction mixture is worked up by dilution with an organic solvent, washing with water and brine, drying, and concentration.

-

Purification is typically achieved by column chromatography.

-

Quantitative Data: N-Arylation Yields

Yields for N-arylation reactions are generally good to excellent, depending on the specific substrates and catalytic system used.

| Aryl Halide | Catalyst/Conditions | Product | Yield (%) | Reference |

| Various Aryl Bromides | CuI, Cs₂CO₃, DMF, 135 °C | N,N'-Diaryl sulfonamides | up to 78% | [6] |

| Various Aryl Bromides/Chlorides | [Pd(allyl)Cl]₂, t-BuXPhos, Base, 2-MeTHF, 80 °C | N,N'-Diaryl sulfonamides | >90% | [7] |

Hydrolysis

The sulfonamide bond is generally stable to hydrolysis. However, under forcing acidic or basic conditions, cleavage of the S-N bond can occur. The rate of hydrolysis is influenced by the substituents on the aromatic ring and the nitrogen atom.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of sulfonamides is thought to proceed through an A-2 mechanism. This involves a rapid protonation of the nitrogen or oxygen atom of the sulfonamide, followed by a rate-determining nucleophilic attack of water on the sulfur atom.

Base-Catalyzed Hydrolysis:

In basic media, the hydrolysis mechanism can vary. For some sulfonamides, a stepwise mechanism involving a trigonal bipyramidal intermediate has been proposed.

Selective Functionalization

Achieving selective mono-functionalization of one of the two equivalent sulfonamide groups in this compound presents a synthetic challenge. One strategy to achieve this is to use a sub-stoichiometric amount of the alkylating or arylating agent. Another approach could involve using a large protecting group on one sulfonamide to sterically hinder the reaction at that site, allowing for selective functionalization of the other. Subsequent deprotection would then yield the mono-functionalized product.

Signaling Pathways and Applications

Derivatives of this compound have been investigated for various biological activities. For example, N,N,N',N'-tetrahalobenzene-1,3-disulfonamides have been utilized as efficient reagents for the preparation of alkyl halides from alcohols.[9] Furthermore, some this compound derivatives have been explored as catalysts in organic synthesis.[9]

The sulfonamide moiety is a well-known pharmacophore present in numerous drugs. The ability to functionalize the this compound core allows for the generation of libraries of compounds for screening in drug discovery programs. For instance, benzene-1,4-disulfonamide derivatives have been identified as inhibitors of oxidative phosphorylation, a promising therapeutic strategy for certain cancers.[10] Although a different isomer, this highlights the potential of the benzenedisulfonamide scaffold in modulating biological pathways.

Visualizations

Caption: General reactivity pathways of this compound.

Caption: A typical experimental workflow for the functionalization of this compound.

Caption: A simplified diagram showing the potential role of a this compound derivative in a biological signaling pathway.

Conclusion

This compound is a versatile scaffold with two reactive sulfonamide groups that can be functionalized through various reactions, primarily N-alkylation and N-arylation. The acidity of the sulfonamide protons allows for deprotonation and subsequent nucleophilic attack on electrophiles. While selective mono-functionalization remains a challenge, di-functionalization can be readily achieved. The development of efficient catalytic systems, particularly those based on copper and palladium, has significantly expanded the scope of N-arylation reactions. Further research into the selective reactions of this compound and the exploration of its derivatives in medicinal chemistry and materials science are promising areas for future investigation.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]

- 3. benchchem.com [benchchem.com]

- 4. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. repository.nie.edu.sg [repository.nie.edu.sg]

- 7. Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Benzene-1,3-disulfonamide in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of benzene-1,3-disulfonamide as a versatile building block in the synthesis of novel macrocyclic heterocyclic compounds. The protocols and data presented are intended to facilitate the replication and further exploration of these synthetic methodologies in a research and development setting.

Introduction

This compound is a readily available aromatic compound featuring two nucleophilic sulfonamide groups in a meta-disposition. This unique structural arrangement makes it an ideal candidate for the construction of various heterocyclic systems, particularly macrocycles, through reactions with bifunctional electrophiles. The resulting macrocyclic structures incorporating the rigid this compound unit are of significant interest in medicinal chemistry and materials science due to their defined conformations and potential for biological activity.

Application: Synthesis of 11- to 13-membered Macrocyclic Heterocycles

This compound serves as a key precursor for the synthesis of novel 11-, 12-, and 13-membered macrocycles containing two nitrogen and two sulfur atoms. The synthetic strategy relies on a double Mitsunobu annulation reaction with α,ω-diols of varying chain lengths. This methodology provides a straightforward and efficient route to these medium-sized ring systems in moderate to good yields.

Quantitative Data Summary

The following table summarizes the reaction yields for the synthesis of various macrocycles using this compound and different diols.

| Entry | Diol | Product Ring Size | Reaction Time (h) | Yield (%) |

| 1 | Pentane-1,5-diol | 11-membered | 24 | 55 |

| 2 | Hexane-1,6-diol | 12-membered | 24 | 62 |

| 3 | Heptane-1,7-diol | 13-membered | 24 | 68 |

Experimental Protocols

General Protocol for the Synthesis of Macrocycles via Double Mitsunobu Annulation

This protocol outlines the general procedure for the reaction of this compound with a diol under Mitsunobu conditions.

Materials:

-

This compound

-

Appropriate α,ω-diol (e.g., pentane-1,5-diol, hexane-1,6-diol, heptane-1,7-diol)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard laboratory glassware and stirring equipment

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) and the corresponding diol (1.0 mmol) in anhydrous THF (100 mL) under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (2.2 mmol).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (2.2 mmol) dropwise to the stirred solution over a period of 10-15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired macrocyclic product.

-

Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of macrocycles from this compound.

Caption: General workflow for the synthesis of macrocycles.

Logical Relationship of Reactants to Products

The following diagram illustrates the relationship between the starting materials and the resulting macrocyclic products of varying ring sizes.

Caption: Formation of different sized macrocycles.

Signaling Pathways

Currently, there is no publicly available information regarding the specific signaling pathways modulated by the 11-, 12-, or 13-membered macrocyclic heterocycles synthesized from this compound. Further biological screening and mechanistic studies are required to elucidate their potential pharmacological activities and molecular targets.

Conclusion

This compound is a valuable and versatile building block for the construction of novel macrocyclic heterocycles. The double Mitsunobu annulation with various diols provides an efficient and reliable method for the synthesis of 11- to 13-membered rings. The detailed protocols and data provided herein are intended to support further research into the synthesis and potential applications of this interesting class of compounds. Future work should focus on expanding the library of these macrocycles and investigating their biological properties to unlock their full potential in drug discovery and development.

Catalytic Applications of Poly(Benzene-1,3-disulfonamide) Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of poly(benzene-1,3-disulfonamide) derivatives as versatile and efficient catalysts in various organic transformations. These polymeric catalysts offer advantages such as high stability, reusability, and operational simplicity, making them attractive for both academic research and industrial applications, including drug development.

Introduction

Poly(this compound) derivatives, particularly their N-halogenated forms, have emerged as powerful catalysts for a range of organic reactions. These polymers are typically easy to prepare, handle, and can often be recycled and reused multiple times without significant loss of activity. Their application spans the synthesis of diverse heterocyclic compounds, oxidation reactions, and protection group chemistry, highlighting their broad utility in synthetic organic chemistry. This document focuses on two key derivatives: Poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide) [PCBS] and Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS].

Featured Applications and Quantitative Data

The catalytic efficacy of poly(this compound) derivatives is demonstrated in several key synthetic transformations. The following tables summarize the quantitative data for these reactions, showcasing the high yields and short reaction times achievable with these catalysts.

Synthesis of Bis(indolyl)methanes

Poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide) [PCBS] is an effective catalyst for the electrophilic substitution of indole with various aldehydes and ketones.[1][2][3][4]

Table 1: PCBS-Catalyzed Synthesis of Bis(indolyl)methanes [1]

| Entry | Aldehyde/Ketone | Product | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 3,3'-Bis(indolyl)phenylmethane | 1.5 | 98 |

| 2 | 4-Chlorobenzaldehyde | 3,3'-Bis(indolyl)(4-chlorophenyl)methane | 2 | 95 |

| 3 | 4-Methoxybenzaldehyde | 3,3'-Bis(indolyl)(4-methoxyphenyl)methane | 2.5 | 96 |

| 4 | 4-Nitrobenzaldehyde | 3,3'-Bis(indolyl)(4-nitrophenyl)methane | 3 | 94 |

| 5 | Cyclohexanone | 3,3'-(Cyclohexylidene)bis(indole) | 5 | 85 |

One-Pot Synthesis of Benzimidazoles and Benzodiazepines

Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) (PBBS) catalyzes the synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles and 1,5-benzodiazepines.[5][6]

Table 2: PBBS-Catalyzed Synthesis of Benzimidazoles [5]

| Entry | Aldehyde | o-Phenylenediamine | Time (h) | Yield (%) |

| 1 | Benzaldehyde | o-Phenylenediamine | 0.5 | 95 |

| 2 | 4-Chlorobenzaldehyde | o-Phenylenediamine | 0.7 | 92 |

| 3 | 4-Methylbenzaldehyde | o-Phenylenediamine | 0.6 | 94 |

| 4 | 4-Nitrobenzaldehyde | o-Phenylenediamine | 1.0 | 90 |

Oxidative Conversion of Thiols to Sulfonyl Chlorides

PCBS serves as an efficient reagent for the direct oxidative conversion of thiols and disulfides to their corresponding sulfonyl chlorides.[7]

Table 3: PCBS-Mediated Synthesis of Arenesulfonyl Chlorides from Thiols [7]

| Entry | Thiol | Time (min) | Yield (%) |

| 1 | Thiophenol | 20 | 95 |

| 2 | 4-Methylthiophenol | 20 | 92 |

| 3 | 4-Chlorothiophenol | 25 | 90 |

| 4 | Naphthalene-2-thiol | 30 | 88 |

Experimental Protocols

Catalyst Synthesis

This protocol outlines the synthesis of the polymer backbone before halogenation.

Caption: Synthesis of PCBS catalyst.

Protocol:

-

A sample of finely powdered poly(N-ethyl-benzene-1,3-disulfonamide) (1 g) is dissolved in a 14% solution of sodium hypochlorite (NaOCl, 50 mL) at 25 °C for 30 minutes.[1]

-

Following this, 20 mL of 50% acetic acid is added to the solution.[1]

-

The resulting insoluble chlorinated polymer is collected by filtration.[1]

-

The collected solid is washed with water (5 mL) to yield the final product, Poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide) [PCBS].[1]

Catalytic Reactions

Caption: Workflow for bis(indolyl)methane synthesis.

Protocol:

-

A mixture of indole (8.0 mmol), an aldehyde or ketone (1.0 mmol), and PCBS catalyst (0.05 g) in DMSO (5 mL) is prepared.[1]

-

The reaction mixture is heated in an oil bath at 100 °C for the time specified in Table 1.[1]

-

After the reaction is complete, the mixture is filtered.[1]

-

The residue is washed with ethanol (5 mL).[1]

-

Water (30 mL) is added to the filtrate to precipitate the product.[1]

-

The precipitate is filtered and purified by washing with cold ethanol (2 x 5 mL).[1]

The N-chloro groups on the polymer act as a source of electrophilic chlorine, which activates the carbonyl group of the aldehyde or ketone, facilitating the nucleophilic attack by indole.

Caption: Proposed catalytic cycle.

Catalyst Reusability

A key advantage of these polymeric catalysts is their potential for recovery and reuse. For instance, in the synthesis of 2-methoxyphenyl-3,3-bis(indolyl)methane, the related non-polymeric catalyst TCBDA was recovered and reused for four consecutive runs with yields of 98%, 85%, 70%, and 60% respectively, demonstrating good, albeit decreasing, catalytic activity.[1] Similar reusability is expected for the polymeric versions, which often exhibit enhanced stability and ease of recovery.

Safety and Handling

-

N-halogenated sulfonamides are oxidizing agents and should be handled with care.

-

Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Store in a cool, dry place away from incompatible materials such as strong reducing agents.

Conclusion

Poly(this compound) derivatives, particularly PCBS and PBBS, are highly effective and versatile catalysts for a variety of important organic transformations. Their ease of preparation, high catalytic activity, and potential for reusability make them valuable tools for organic synthesis in both research and industrial settings. The protocols and data presented here provide a foundation for their application in the synthesis of complex molecules relevant to the pharmaceutical and materials science industries.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. Poly(N,N'-dichloro-N-ethyl-benzene-1, 3-disulfonamide) and N,N,N',N'-tetrachlorothis compound as novel catalytic reagents for synthesis of bis-indolyl, tris-indolyl, di(bis-indolyl), tri(bis-indolyl) and tetra(bis-indolyl)methanes under solid-state, solvent and water conditions – ScienceOpen [scienceopen.com]

- 4. Poly(N,N'-dichloro-N-ethyl-benzene-1, 3-disulfonamide) and N,N,N',N'-tetrachlorothis compound as novel catalytic reagents for synthesis of bis-indolyl, tris-indolyl, di(bis-indolyl), tri(bis-indolyl) and tetra(bis-indolyl)methanes under solid-state, solvent and water conditions – ScienceOpen [scienceopen.com]

- 5. The application of poly(N, N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) and N, N, N', N'-tetrabromothis compound as catalysts for one-pot synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles and 1,5-benzodiazepines, and new reagents for synthesis of benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Synthesis of Bioactive Compounds Using Benzene-1,3-disulfonamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive compounds utilizing Benzene-1,3-disulfonamide as a key starting material. The versatile scaffold of this compound allows for the development of a diverse range of derivatives with significant therapeutic potential, including anti-inflammatory, anticancer, and antiplatelet activities.

Introduction

This compound is a versatile chemical intermediate characterized by a benzene ring substituted with two sulfonamide groups at the meta positions. This arrangement provides two reactive sites for further chemical modifications, making it an attractive starting point for the synthesis of a wide array of biologically active molecules. The sulfonamide functional group is a well-established pharmacophore known for its ability to interact with various biological targets, including enzymes and receptors. This has led to the development of numerous sulfonamide-based drugs. This document outlines the synthesis of several classes of bioactive compounds derived from this compound and details their biological activities.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative data on the biological activities of various derivatives synthesized from this compound.

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound Class | Specific Derivative(s) | Assay | Target(s) | IC50/Inhibition (%) | Reference Compound | IC50/Inhibition (%) of Reference |

| Pyrazoline Derivatives | 3k, 3l, 3m, 3n | Carrageenan-induced rat paw edema | COX-1/COX-2 | More active than celecoxib at 20 mg/kg | Celecoxib | - |

| Thiazolidinone Derivatives | 3b | In vitro COX-2 inhibition | COX-2 | 61.75% inhibition | - | - |

| Spirotriazolotriazine Derivatives | Compound 1, Compound 3 | Carrageenan-induced rat paw edema | COX-1/COX-2 | 96.31%, 99.69% inhibition at 200 mg/kg | Indomethacin | 57.66% inhibition at 10 mg/kg[1] |

Table 2: Anticancer Activity of this compound Derivatives

| Compound Class | Specific Derivative(s) | Cell Line(s) | Target/Pathway | IC50 |

| N,N'-disubstituted-4-ethoxybenzene-1,3-disulfonamides | 5h | - | Platelet Aggregation | 0.32 μM[2] |

| Benzene-1,4-disulfonamide derivative | 65 (DX3-235) | MIA PaCa-2 | OXPHOS Complex I | 0.07 ± 0.008 μM[3] |

| Benzene-1,4-disulfonamide derivative | 2 (R-enantiomer) | UM16 pancreatic cancer | OXPHOS Complex I | 0.31 μM[3][4] |

| Benzenesulfonamide derivative | 11 | - | STAT3 phosphorylation | Potent inhibition[5] |

| Dibenzensulfonamides | 7, 8 | HCC1937 | Carbonic Anhydrase IX, XII | 20.7-28.1 nM (hCA IX), 4.5-9.3 nM (hCA XII)[6] |

| Pyrazole-based benzenesulfonamides | 4j, 4g | - | Carbonic Anhydrase IX, XII | 0.15 ± 0.07 μM (hCA IX), 0.12 ± 0.07 μM (hCA XII)[7] |

Experimental Protocols

Protocol 1: General Synthesis of N,N'-Disubstituted-4-ethoxybenzene-1,3-disulfonamides[2]

This protocol describes a two-step synthesis of N,N'-disubstituted-4-ethoxybenzene-1,3-disulfonamides, which have shown potent anti-platelet aggregation activity.

Step 1: Synthesis of 4-Ethoxy-1,3-benzenedisulfonyl chloride

-

Materials: Phenetole, Chlorosulfonic acid, Anhydrous dichloromethane.

-

Procedure:

-

To a solution of chlorosulfonic acid (7.0 eq) in anhydrous dichloromethane, slowly add phenetole (1.0 eq) dropwise at 0°C with mechanical stirring.

-

After the addition is complete, stir the reaction mixture at 40°C for approximately 5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 4-ethoxy-1,3-benzenedisulfonyl chloride, which can be used in the next step without further purification.

-

Step 2: Synthesis of N,N'-Disubstituted-4-ethoxybenzene-1,3-disulfonamides (Ammonolysis)

-

Materials: 4-Ethoxy-1,3-benzenedisulfonyl chloride, Substituted aniline (2.0 eq), Pyridine, Dichloromethane.

-

Procedure:

-

Dissolve 4-ethoxy-1,3-benzenedisulfonyl chloride (1.0 eq) in dichloromethane.

-

Add a solution of the appropriate substituted aniline (2.0 eq) and pyridine (2.0 eq) in dichloromethane dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N,N'-disubstituted-4-ethoxythis compound.

-

Protocol 2: Synthesis of this compound Derivative as an Oxidative Phosphorylation Inhibitor[3][4]

This protocol outlines the synthesis of a this compound derivative that acts as an inhibitor of oxidative phosphorylation.

-

Materials: Benzene-1,3-disulfonyl dichloride, Diethylamine, (R)-ethyl nipecotate, Triethylamine (Et3N), Dichloromethane (DCM).

-

Procedure:

-

Dissolve benzene-1,3-disulfonyl dichloride in DCM.

-

Add diethylamine and triethylamine to the solution and stir at room temperature.

-

In a separate flask, prepare a solution of (R)-ethyl nipecotate and triethylamine in DCM.

-

Add the second solution to the first reaction mixture.

-

Stir the final reaction mixture at room temperature for the specified time as monitored by TLC.

-

Upon completion, perform an aqueous workup and extract the product with DCM.

-